2-Chloro-4-(2,6-difluorophenyl)-1-butene
Overview
Description
2-Chloro-4-(2,6-difluorophenyl)-1-butene is an organic compound characterized by the presence of a chloro group, two fluorine atoms, and a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,6-difluorophenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method typically employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,6-difluorophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Rearrangement Reactions: It can participate in rearrangement reactions, such as the pinacol rearrangement, which involves the migration of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
2-Chloro-4-(2,6-difluorophenyl)-1-butene has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Chloro-4-(2,6-difluorophenyl)-1-butene exerts its effects involves interactions with molecular targets and pathways. Its chloro and fluorine substituents can influence its reactivity and binding affinity to various biological molecules . The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenyl-1-butene: Similar structure but with only one fluorine atom.
2-Chloro-4-(2,6-dichlorophenyl)-1-butene: Contains additional chlorine atoms instead of fluorine.
2-Chloro-4-(2,6-dimethylphenyl)-1-butene: Methyl groups replace the fluorine atoms.
Uniqueness
2-Chloro-4-(2,6-difluorophenyl)-1-butene is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-(3-chlorobut-3-enyl)-1,3-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDDIAIHVGZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=CC=C1F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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